Methyl 2-butoxy-4-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-butoxy-4-methoxybenzoate is an organic compound with the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol . It is a derivative of benzoic acid and is characterized by the presence of butoxy and methoxy groups attached to the benzene ring. This compound is primarily used in scientific research and has various applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-butoxy-4-methoxybenzoate can be synthesized through a multi-step process. One common method involves the reaction of 2-hydroxy-4-methoxybenzoic acid methyl ester with 1-iodobutane in the presence of potassium carbonate (K₂CO₃) and anhydrous dimethylformamide (DMF) as the solvent. The reaction is typically carried out under a nitrogen atmosphere at room temperature for about 20 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions, such as temperature, pressure, and solvent choice, is optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-butoxy-4-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the butoxy and methoxy groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols or ketones.

Aplicaciones Científicas De Investigación

Chemistry: It serves as an intermediate in organic synthesis and is used in the study of reaction mechanisms.

Biology: The compound is employed in biochemical assays and as a reference standard in analytical chemistry.

Industry: The compound is used in the formulation of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 2-butoxy-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The butoxy and methoxy groups play a crucial role in its reactivity and binding affinity. Detailed studies on its mechanism of action are limited, but it is known to participate in various biochemical and chemical processes .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-methoxybenzoate:

Methyl 4-[(benzoylamino)methoxy]benzoate: This compound is similar in structure but contains a benzamidomethyl group instead of a butoxy group.

Uniqueness

Methyl 2-butoxy-4-methoxybenzoate is unique due to the presence of both butoxy and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Actividad Biológica

Methyl 2-butoxy-4-methoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antibacterial and cytotoxic applications. This article reviews the current literature on the biological activity of this compound, focusing on its antibacterial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

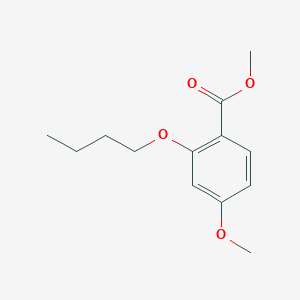

This compound belongs to the class of methoxybenzoates, which are known for their diverse biological activities. The structural formula can be represented as follows:

This compound features a methoxy group and a butoxy group, which contribute to its solubility and interaction with biological systems.

Antibacterial Properties

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. A significant finding is its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| MRSA | 6.25 µg/mL | 12.5 µg/mL |

| MSSA | 6.25 µg/mL | 12.5 µg/mL |

| E. coli | No significant activity | N/A |

These results suggest that this compound exhibits a bactericidal effect at concentrations that are clinically relevant, making it a candidate for further development as an antibacterial agent .

Cytotoxic Effects

The cytotoxicity of this compound has also been assessed using various cell lines. The compound demonstrated selective toxicity towards cancer cells while maintaining a relatively high viability in non-cancerous cells.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| Beas-2B (non-cancerous) | >100 |

| HeLa (cervical cancer) | 41.5 |

| PC-3 (prostate cancer) | 36.5 |

The IC50 values indicate that while the compound is effective in reducing cell viability in cancerous cells, it shows minimal toxicity towards healthy cells, suggesting a favorable therapeutic index .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of tubulin polymerization, similar to other known antitubulin agents. This action leads to cell cycle arrest in the G(2)/M phase and subsequently induces apoptosis in sensitive cancer cell lines .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of MRSA. The study found that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical for the persistence of infections.

Case Study 2: Cytotoxicity in Cancer Models

In vivo studies using mouse models demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of prostate and melanoma cancers. The treatment was well-tolerated, with no significant signs of neurotoxicity observed during the study period .

Propiedades

IUPAC Name |

methyl 2-butoxy-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-4-5-8-17-12-9-10(15-2)6-7-11(12)13(14)16-3/h6-7,9H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAVDFWMJRBXIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.